

Technical Guide: Synthesis of N-Acetyl-6-Methylantranilic Acid

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Compound of Interest

Compound Name:	2-Acetamido-6-methylbenzoic acid
CAS No.:	66232-41-5
Cat. No.:	B2634211

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Executive Summary

Target Molecule: N-Acetyl-6-methylantranilic acid IUPAC Name: **2-Acetamido-6-methylbenzoic acid** Core Structure: Anthranilic acid scaffold with a methyl group at the C6 position and an N-acetylated amine at C2.[1] Primary Application: Intermediate in the synthesis of quinazolinone alkaloids, bioactive heterocycles, and potentially as a ligand in coordination chemistry.

This guide recommends a three-step linear pathway starting from 2-nitro-m-xylene. This route avoids the regioselectivity issues inherent in the Hofmann rearrangement of 3-substituted phthalimides and bypasses the blocked cyclization sites that prevent the use of the Sandmeyer-isatin protocol.

Synthesis Pathway Overview[2]

- Oxidation: 2-Nitro-m-xylene
2-Methyl-6-nitrobenzoic acid.

- Reduction: 2-Methyl-6-nitrobenzoic acid

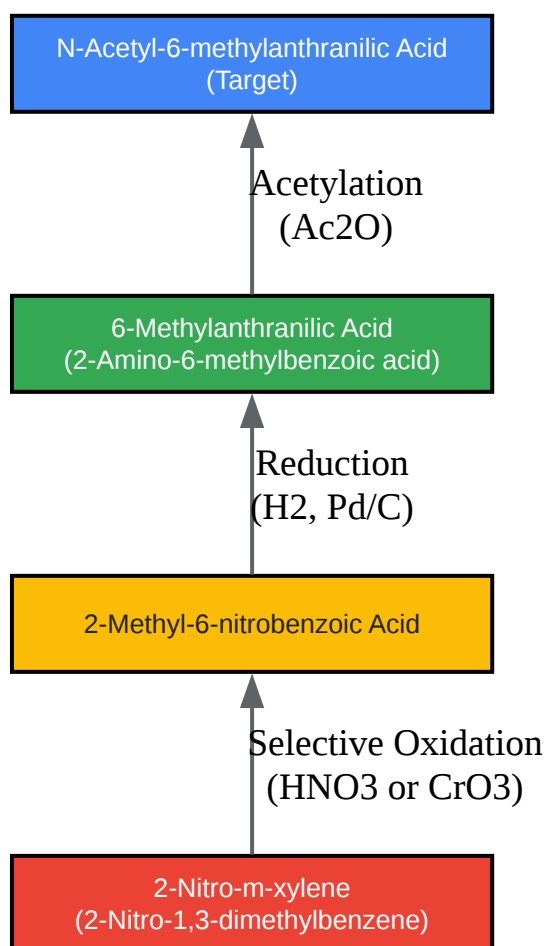
6-Methylantranilic acid.

- Acetylation: 6-Methylantranilic acid

N-Acetyl-6-methylantranilic acid.

Retrosynthetic Analysis & Pathway Logic

The strategic disconnection focuses on the amide bond and the reduction of the nitro group, tracing back to a commercially available nitro-xylene precursor.



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Figure 1: Retrosynthetic disconnection showing the conversion of 2-nitro-m-xylene to the target amide.

Experimental Protocols

Phase 1: Synthesis of the Precursor (6-Methylantranilic Acid)

While 6-methylantranilic acid (CAS 4389-50-8) is commercially available, in-house preparation is often required for scale-up or cost optimization.

Step 1.1: Selective Oxidation (Contextual)

Note: This step requires careful control to prevent over-oxidation to 2-nitroisophthalic acid.

- Starting Material: 2-Nitro-m-xylene.[\[2\]](#)
- Reagents: Dilute Nitric Acid (30-35%) or Chromic Acid.
- Mechanism: Benzylic oxidation. The steric bulk of the nitro group and the ortho-methyls makes the oxidation slower than in p-xylene, allowing for mono-oxidation control.
- Literature Insight: Industrial patents (e.g., CN111718264A) describe using dilute at elevated temperatures () under pressure to achieve selectivity, followed by fractional crystallization to separate the 2-methyl-6-nitrobenzoic acid from the 3-nitro isomer.

Step 1.2: Catalytic Hydrogenation (Key Protocol)

This is the preferred laboratory method for generating high-purity 6-methylantranilic acid from 2-methyl-6-nitrobenzoic acid.

Reagents & Equipment:

- 2-Methyl-6-nitrobenzoic acid (10.0 g, 55.2 mmol)
- Palladium on Carbon (Pd/C, 10% w/w, 0.5 g)
- Methanol (MeOH, 150 mL)
- Hydrogen gas (

, balloon or low-pressure hydrogenation apparatus)

- Celite pad for filtration

Procedure:

- **Dissolution:** In a 500 mL round-bottom flask (or hydrogenation bottle), dissolve 10.0 g of 2-methyl-6-nitrobenzoic acid in 150 mL of methanol.
- **Catalyst Addition:** Carefully add 0.5 g of 10% Pd/C catalyst under an inert atmosphere (nitrogen purge) to avoid ignition.
- **Hydrogenation:** Evacuate the flask and backfill with hydrogen gas three times. Stir the mixture vigorously under atmosphere (1 atm is usually sufficient, or 30 psi in a Parr shaker) at room temperature.
- **Monitoring:** Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The disappearance of the nitro compound typically occurs within 2–4 hours.
- **Work-up:** Once complete, filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 50 mL of methanol.
- **Isolation:** Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a solid residue.
- **Purification:** Recrystallize from water or aqueous ethanol if necessary.
 - Yield: Expect 90–95% (approx. 7.5–8.0 g).
 - Product: 6-Methylantranilic acid (Yellowish solid, MP: 128–130°C).

Phase 2: N-Acetylation (Target Synthesis)

This step converts the free amine to the acetamide. The presence of the methyl group at the 6-position (ortho to the carboxyl) and the amine at the 2-position creates a sterically crowded environment, but acetylation proceeds smoothly with acetic anhydride.

Reagents:

- 6-Methylantranilic acid (5.0 g, 33.1 mmol)
- Acetic Anhydride (, 10 mL, excess)
- Glacial Acetic Acid (15 mL, as solvent)
- Water (for quenching)

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 5.0 g of 6-methylantranilic acid in 15 mL of glacial acetic acid.
- Addition: Add 10 mL of acetic anhydride.
- Heating: Heat the mixture to gentle reflux () for 30–60 minutes. The solid should dissolve, forming a clear solution.
 - Note: Extended heating may lead to the formation of the benzoxazinone (cyclic anhydride derivative). If this occurs, hydrolysis in the next step will revert it to the desired N-acetyl acid.
- Quenching: Allow the mixture to cool to approx. .[3] Slowly add 20 mL of water to hydrolyze excess acetic anhydride.
- Crystallization: Continue cooling to room temperature, then chill in an ice bath (). The N-acetyl-6-methylantranilic acid should precipitate as a white/off-white solid.
- Filtration: Filter the solid using a Buchner funnel.
- Washing: Wash the filter cake with cold water () to remove residual acetic acid.
- Drying: Dry the product in a vacuum oven at

overnight.

Data Summary Table:

Parameter	Value / Description
Starting Mass	5.0 g (6-Methylantranilic acid)
Reagent	Acetic Anhydride (excess)
Solvent	Glacial Acetic Acid
Temperature	Reflux ()
Typical Yield	85–92%
Appearance	Off-white to beige crystalline solid
Melting Point	Expect >180°C (Analogue N-acetylantranilic acid MP is ~185°C; methyl group may shift this slightly)

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

- ¹H NMR (DMSO-d₆):
 - 2.1–2.2 ppm: Singlet (3H), Acetyl
 - 2.3–2.4 ppm: Singlet (3H), Aryl (C6 position).
 - 7.0–7.5 ppm: Multiplets (3H), Aromatic protons (C3, C4, C5).
 - 10.0–11.0 ppm: Broad singlet (1H), NH (Amide).
 - 12.0–13.0 ppm: Broad singlet (1H), COOH.

- IR Spectroscopy:
 - 3300–2500 cm^{-1} : Broad OH stretch (Carboxylic acid).
 - 1680–1660 cm^{-1} : C=O stretch (Amide I).
 - 1700–1690 cm^{-1} : C=O stretch (Carboxylic acid).

Safety & Hazards

- 2-Methyl-6-nitrobenzoic acid: Irritant.
- 6-Methylantranilic acid: Potential irritant. Anthranilic acid derivatives can be biologically active.
- Acetic Anhydride: Corrosive, lachrymator, flammable. Handle in a fume hood.
- Palladium on Carbon: Pyrophoric when dry and saturated with hydrogen. Keep wet or under inert gas.

References

- Sigma-Aldrich. Product Specification: 2-Amino-6-methylbenzoic acid (CAS 4389-50-8). Retrieved from
- National Institutes of Health (NIH) - PubChem. 2-Amino-6-methylbenzoic acid Compound Summary. Retrieved from
- Google Patents. Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid (CN111718264A). Retrieved from
- Organic Syntheses. General procedures for Acetylation of Anthranilic Acids (Analogous). Coll. Vol. 2, p. 135.[4] Retrieved from

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Sources

- [1. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. JPH05132450A - Production of 2-nitro-3-methylbenzoic acid - Google Patents \[patents.google.com\]](#)
- [3. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [4. Organic Syntheses Procedure \[orgsyn.org\]](#)
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